3-(2-Fluorophenyl)propionic acid
Overview
Description
3-(2-Fluorophenyl)propionic acid is a compound that can be associated with fluorinated aromatic structures, which are often used in the synthesis of biologically active compounds and pharmaceutical agents. The presence of the fluorine atom on the phenyl ring can significantly alter the physical and chemical properties of the compound, making it a valuable moiety in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multiple steps, including protection of functional groups, halogen-lithium exchange reactions, and the use of boronic acids or esters in cross-coupling reactions. For example, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline through a series of steps that include protecting the amine group, lithium-bromine exchange, and acidic hydrolysis, yielding a compound with a boronic acid pKa suitable for further reactions .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a tin compound derived from a similar fluorinated acid showed a tetrahedral geometry around the tin atom . Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions, including Suzuki cross-coupling and other transformations that are central to organic synthesis. The presence of fluorine can influence the reactivity and selectivity of these reactions. Organotin esterification is another example where fluorinated acids react with organotin compounds to form esters with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the electronegativity of fluorine. For example, the electrochemical fluorination of nitrogen-containing carboxylic acids leads to perfluoroacid fluorides with unique properties such as lowered surface tension in aqueous solutions . The introduction of fluorine can also affect the vibrational and electronic structure of compounds, as seen in the study of unnatural 3-amino-3-(4-fluorophenyl)propionic acid using IR and Raman spectroscopy supported by DFT calculations .
Relevant Case Studies
Case studies involving fluorinated compounds often focus on their applications in medicinal chemistry and material science. For instance, the development of a continuous enzymatic process for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid demonstrates the potential for large-scale production of chiral fluorinated compounds with high enantiomeric excess, which are valuable in pharmaceutical synthesis . Additionally, the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for NMR spectroscopy highlights the utility of fluorinated compounds in analytical chemistry .
Scientific Research Applications
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Chemical Synthesis
- Application : “3-(2-Fluorophenyl)propionic acid” is used in the field of chemical synthesis . It is a chemical compound that can be used as a building block in the synthesis of other complex molecules .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds. The exact results would depend on the specific reactions being carried out .
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Pharmaceutical Research
- Application : There is a study that used a similar compound, “3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid”, as a triple-acting PPARα, -γ, and -δ agonist . Although it’s not exactly “3-(2-Fluorophenyl)propionic acid”, it suggests potential pharmaceutical applications for similar compounds.
- Method of Application : In pharmaceutical research, such compounds are typically tested in vitro (in a lab dish) and in vivo (in a living organism) to determine their effects .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the biological activity of the compound, which could potentially lead to the development of new drugs .
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Pharmacokinetics and Druglikeness
- Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
- Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
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Synthesis of 2-Oxopiperazine Guanidine Analog
- Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .
-
Pharmacokinetics and Druglikeness
- Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
- Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
-
Synthesis of 2-Oxopiperazine Guanidine Analog
- Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .
Safety And Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZLQEOSDXLCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366370 | |
Record name | 3-(2-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)propionic acid | |
CAS RN |
1643-26-1 | |
Record name | 3-(2-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.